molecular formula C8H5ClN2O B1590482 6-Chlorophthalazin-1-ol CAS No. 57835-96-8

6-Chlorophthalazin-1-ol

Cat. No.: B1590482
CAS No.: 57835-96-8
M. Wt: 180.59 g/mol
InChI Key: XDECIMXTYLBMFQ-UHFFFAOYSA-N
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Description

6-Chlorophthalazin-1-ol is a heterocyclic compound with the molecular formula C8H5ClN2O. It is characterized by a phthalazine ring substituted with a chlorine atom at the sixth position and a hydroxyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorophthalazin-1-ol typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazin-1-one, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorophthalazin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chlorophthalazin-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chlorophthalazin-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

    Phthalazin-1-ol: Lacks the chlorine substitution, leading to different reactivity and applications.

    Phthalazin-1,4-dione: Contains an additional ketone group, which alters its chemical properties and biological activity.

    6-Bromophthalazin-1-ol:

Uniqueness: 6-Chlorophthalazin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and may influence its interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDECIMXTYLBMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486038
Record name 6-Chlorophthalazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57835-96-8
Record name 6-Chlorophthalazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 23.9 g (0.1 mole) of 4-chloro-2-dichloromethylbenzoic acid and 16 g (0.32 mole) of hydrazine hydrate in 200 ml of ethanol was heated under reflux for 3 hours. The ethanol was evaporated under reduced pressure, and the residue recrystallized from ethanol to give 11.4 g (yield: 63%) of 6-chloro-1-phthalazinone having a melting point of 272°-273° C.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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